

characterization and confirmation of 3-Hydroxy-2-isopropylbenzonitrile structure

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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

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Characterization of 3-Hydroxy-2- isopropylbenzonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of **3-Hydroxy-2-isopropylbenzonitrile**. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of predicted spectral data for **3-Hydroxy-2-isopropylbenzonitrile** and experimental data for structurally related alternatives. This comparative approach allows for a robust understanding of its expected analytical behavior and provides a valuable resource for its identification and confirmation.

Structural Confirmation Workflow

The structural elucidation of a novel or synthesized compound like **3-Hydroxy-2-isopropylbenzonitrile** follows a logical workflow. Spectroscopic and analytical techniques are employed to piece together the molecular structure, which is then compared against theoretical data for confirmation.



Synthesis & Purification Synthesis & Purification Synthesis of 3-Hydroxy-2-isopropylbenzonitrile Purification (e.g., Chromatography, Recrystallization) Spectroscopic Analysis IR Spectroscopy Mass Spectrometry Structure Confirmation Spectral Data Interpretation Comparison with Predicted Data & Alternatives

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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of **3-Hydroxy-2-isopropylbenzonitrile**.



Spectroscopic and Physical Data Comparison

The following tables summarize the predicted analytical data for **3-Hydroxy-2-isopropylbenzonitrile** and compare it with experimental data from alternative, structurally similar compounds. This comparison is crucial for researchers in identifying the characteristic signals of the target compound.

Table 1: Physical and Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spec Fragments (m/z)	Data Type
3-Hydroxy-2- isopropylbenzoni trile	C10H11NO	161.20	Not available	Predicted
3- Hydroxybenzonit rile[1]	C7H5NO	119.12	119, 91, 64	Experimental (EI-MS)
4- Isopropylbenzoni trile	C10H11N	145.20	145, 130, 103	Experimental (GC-MS)
2- Isopropylbenzoni trile[2]	C10H11N	145.20	Not available	-

Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)



Compoun d	Aromatic Protons	Isopropyl CH	Isopropyl CH₃	Hydroxyl OH	Solvent	Data Type
3-Hydroxy- 2- isopropylbe nzonitrile	6.8 - 7.5 (m)	3.0 - 3.4 (septet)	1.2 (d)	Variable (br s)	-	Predicted[3
3- Hydroxybe nzonitrile	7.1 - 7.5 (m)	-	-	Variable (br s)	-	Experiment al
4- Isopropylb enzonitrile	7.3 - 7.6 (m)	3.0 (septet)	1.2 (d)	-	CDCl₃	Experiment al

Table 3: 13C NMR Spectral Data (Chemical Shifts in ppm)



Compo und	C≡N	С-ОН	C- isoprop yl (Aromat ic)	Aromati c C	Isoprop yl CH	Isoprop yl CH₃	Data Type
3- Hydroxy- 2- isopropyl benzonitr ile	115 - 120	150 - 160	135 - 145	115 - 140	25 - 35	20 - 25	Predicted [3]
3- Hydroxyb enzonitril e	~118	~157	-	115 - 131	-	-	Experime ntal
4- Isopropyl benzonitr ile	~119	-	~152	127 - 132	~34	~24	Experime ntal

Table 4: IR Spectroscopy Data (Wavenumbers in cm⁻¹)

Compound	O-H Stretch	C≡N Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	Data Type
3-Hydroxy-2- isopropylbenz onitrile	3200 - 3600 (broad)	2200 - 2250 (sharp)	~3000 - 3100	~2850 - 3000	Predicted[3]
3- Hydroxybenz onitrile[1]	~3300 (broad)	~2230 (sharp)	~3050	-	Experimental
4- Isopropylben zonitrile	-	~2225 (sharp)	~3050	~2960	Experimental



Experimental Protocols

Detailed methodologies are essential for the replication of results and the validation of findings. Below are standard protocols for the key analytical techniques used in the characterization of benzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton frequency.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, number of scans, relaxation delay, and acquisition time.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound can be mixed with
dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where a small amount of the sample is placed directly on
the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g.,
NaCl).



- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions, shapes, and intensities of the absorption bands are used to identify the functional groups present in the molecule.

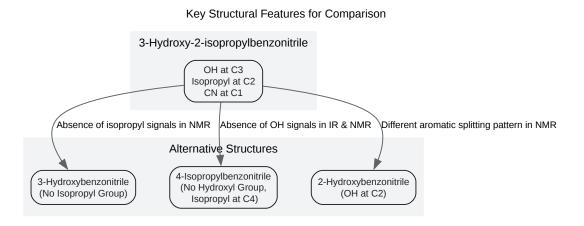
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
- GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5ms column). The oven temperature is typically programmed to ramp up to ensure good separation.
- MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using Electron Ionization - EI), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The GC provides the retention time for each component, while the MS provides a mass spectrum, which serves as a molecular fingerprint for identification.

Comparative Structural Analysis

The unique substitution pattern of **3-Hydroxy-2-isopropylbenzonitrile**, with a hydroxyl group at the 3-position and an isopropyl group at the 2-position, creates a distinct electronic and steric environment that is reflected in its spectral data.





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Caption: A comparison of the key structural features of **3-Hydroxy-2-isopropylbenzonitrile** with related alternative compounds.

In summary, while experimental data for **3-Hydroxy-2-isopropylbenzonitrile** is not readily available in the public domain, a comprehensive characterization can be inferred through the analysis of predicted data in conjunction with experimental data from structurally similar compounds. The provided protocols and comparative data serve as a valuable guide for researchers working on the synthesis and confirmation of this molecule.

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